N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide is a chemical compound with the molecular formula C13H14ClNO This compound is characterized by the presence of a cyclopropyl group attached to a chlorophenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide typically involves the reaction of 2-chlorobenzyl chloride with cyclopropylmethylamine to form the intermediate N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]amine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro derivatives or halogenated derivatives.
Scientific Research Applications
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(4-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide
- N-[[1-(2-Bromophenyl)cyclopropyl]methyl]prop-2-enamide
- N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide
Uniqueness
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The position and nature of the substituents on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(2-chlorophenyl)cyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-12(16)15-9-13(7-8-13)10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBHETGIENXTOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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